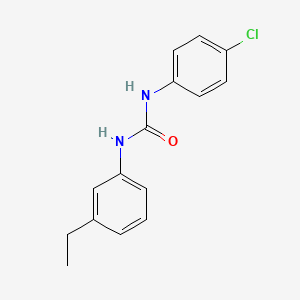
9-oxo-9H-fluorene-3-carboxamide
Descripción general
Descripción
9-oxo-9H-fluorene-3-carboxamide is a synthetic compound that has gained much attention in the scientific community due to its potential use in various applications. This molecule has been synthesized using different methods, and its mechanism of action has been studied in detail. The biochemical and physiological effects of this compound have also been investigated, and it has been found to have several advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Apoptosis Induction in Cancer Cells
9-oxo-9H-fluorene-3-carboxamide derivatives have been studied for their potential as anticancer agents. These compounds, particularly N-aryl-9-oxo-9H-fluorene-1-carboxamides, have shown promise in inducing apoptosis in cancer cells. Structure-activity relationship (SAR) studies have revealed that certain modifications to the 9-oxo-9H-fluorene ring can lead to improved activity against various cancer cell lines, including T47D, HCT116, and SNU398 cells. Some compounds in this series, such as compound 5a, have demonstrated significant potency in inhibiting tubulin, indicating a potential mechanism of action against cancer cells (Kemnitzer et al., 2009).
Structural Analysis for Solid Phase Synthesis
9-Oxo-9H-fluorene-1-carboxylic acid, a structurally related compound, adopts a planar conformation which is important for applications in solid-phase synthesis. This structural feature facilitates the stacking of molecules, which could be relevant in designing new synthetic pathways or materials (Coté et al., 1996).
Surface Activity and Biological Degradation
A derivative of this compound, specifically N-octadecyl-9-oxo-9H-fluorene-4-carboxamide, has been synthesized and demonstrated to possess unique surface-active properties. This implies potential applications in areas such as surfactants or other materials where surface activity is crucial. Moreover, these fluorene-based surfactants showed a high degree of biological degradation, which is beneficial for environmental considerations (El-Sayed et al., 2017).
Photoinitiation for Polymerisation
Compounds such as (9-oxo-9H-fluoren-2-yl)-phenyl-iodonium hexafluoroantimonate(V), derived from this compound, have been studied as photoinitiators for the cationic polymerization of epoxides. These studies indicate the potential of this compound derivatives in initiating polymerization reactions, which is a critical process in the field of polymer chemistry (Hartwig et al., 2001).
Propiedades
IUPAC Name |
9-oxofluorene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-14(17)8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)16/h1-7H,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQNYPKKCPOQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5803045.png)

![5-methyl-N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5803061.png)
![N'-(3-chlorobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5803067.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide](/img/structure/B5803092.png)



![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5803133.png)